molecular formula C15H16N2O2 B13867536 Ethyl 2-(benzylamino)pyridine-3-carboxylate CAS No. 50351-73-0

Ethyl 2-(benzylamino)pyridine-3-carboxylate

Cat. No.: B13867536
CAS No.: 50351-73-0
M. Wt: 256.30 g/mol
InChI Key: BJJWRGYSRWYXLU-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)pyridine-3-carboxylate is an organic compound with the molecular formula C15H16N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)pyridine-3-carboxylate typically involves the reaction of ethyl 2-chloropyridine-3-carboxylate with benzylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzylamino)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of the target, leading to inhibition or activation of the target’s function. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyridine-2-carboxylate: A simpler derivative lacking the benzylamino group.

    Benzylamine: A simpler amine without the pyridine ring.

    Pyridine-3-carboxylic acid: A carboxylic acid derivative of pyridine.

Uniqueness

Ethyl 2-(benzylamino)pyridine-3-carboxylate is unique due to the presence of both the benzylamino and ethyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Biological Activity

Ethyl 2-(benzylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 234.26 g/mol

The compound features a pyridine ring substituted with an ethyl ester and a benzylamino group, which contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against various bacterial strains.

Case Studies

  • In Vitro Antibacterial Testing :
    • A study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were determined.
    • Results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.01 to 0.05 mg/mL, suggesting its potential as an antibacterial agent .
  • Mechanism of Action :
    • The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antifungal Activity

This compound also demonstrates antifungal activity.

Experimental Findings

  • In a comparative study of various alkaloids, this compound exhibited antifungal properties with MIC values against Candida albicans ranging from 0.005 to 0.03 mg/mL, indicating strong potential as an antifungal agent .

Anticancer Activity

The compound has shown promising results in anticancer research.

Research Insights

  • Cell Line Studies :
    • In vitro studies on cancer cell lines revealed that this compound induced apoptosis in various cancer types, including breast and lung cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating effective cytotoxicity .
    • The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators such as PCNA .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis suggests that the presence of the benzylamino group significantly enhances the compound's ability to penetrate cell membranes, thereby increasing its biological efficacy .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialS. aureus, E. coli0.01 - 0.05 mg/mL
AntifungalC. albicans0.005 - 0.03 mg/mL
AnticancerBreast and lung cancer cells5 - 15 µM

Properties

CAS No.

50351-73-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 2-(benzylamino)pyridine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)13-9-6-10-16-14(13)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,16,17)

InChI Key

BJJWRGYSRWYXLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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